molecular formula C5H11NO2 B3017746 O-(oxan-4-yl)hydroxylamine CAS No. 252873-77-1

O-(oxan-4-yl)hydroxylamine

Cat. No.: B3017746
CAS No.: 252873-77-1
M. Wt: 117.148
InChI Key: WHHZGOZBHJCFLJ-UHFFFAOYSA-N
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Description

O-(oxan-4-yl)hydroxylamine, also known as O-tetrahydro-2H-pyran-4-ylhydroxylamine, is a chemical compound with the molecular formula C5H11NO2 and a molecular weight of 117.15 g/mol . This compound is characterized by the presence of a hydroxylamine group attached to a tetrahydropyran ring, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(oxan-4-yl)hydroxylamine can be synthesized through several methods. One common approach involves the O-alkylation of hydroxylamines. For instance, tert-butyl N-hydroxycarbamate can be alkylated with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method includes the O-arylation of ethyl acetohydroximate with aryl chlorides, bromides, and iodides using palladium catalysts .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

O-(oxan-4-yl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield nitroso or nitro derivatives, while reduction can produce amines .

Scientific Research Applications

O-(oxan-4-yl)hydroxylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of O-(oxan-4-yl)hydroxylamine involves its ability to act as a nucleophile, participating in various chemical reactions. The hydroxylamine group can form bonds with electrophilic centers, facilitating the formation of new compounds. This reactivity is crucial in its role as an intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(oxan-4-yl)hydroxylamine is unique due to its specific structural configuration, which imparts distinct reactivity and properties. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

O-(oxan-4-yl)hydroxylamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c6-8-5-1-3-7-4-2-5/h5H,1-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHZGOZBHJCFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1ON
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

252873-77-1
Record name O-(oxan-4-yl)hydroxylamine
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